N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been found to cause dna damage . This suggests that the compound may interact with its targets, leading to changes at the molecular level that could potentially disrupt normal cellular processes.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of quinoxaline derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with quinoxaline derivatives, the compound’s action could potentially result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have shown potential antineoplastic activity, with selective cytotoxicity against certain cancer cell lines . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core . The bipyridine moiety can be introduced through a subsequent reaction with a suitable bipyridine derivative under appropriate conditions. Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide: Known for its antimycobacterial and antineoplastic activities.
Quinoline derivatives: These compounds exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.
The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide lies in its specific bipyridine moiety, which enhances its binding affinity and biological activity compared to other quinoxaline derivatives.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(16-1-2-17-19(12-16)24-10-9-23-17)25-13-14-3-8-22-18(11-14)15-4-6-21-7-5-15/h1-12H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLLSPPXBGEAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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